The synthesis of 2-chloro-4-fluorophenyl acetate can be accomplished through several methods, primarily involving the reaction of chloroacetyl chloride with fluorobenzene in the presence of ionic liquids. A notable method includes:
The molecular structure of 2-chloro-4-fluorophenyl acetate can be represented using various notations:
ClC1=C(C=CC(F)=C1)CC(OC)=O
DFTYYBRLWCAUHP-UHFFFAOYSA-N
2-Chloro-4-fluorophenyl acetate can participate in various chemical reactions:
These reactions are often influenced by the solvent used, temperature, and the presence of catalysts or additives that can modify reaction pathways.
The mechanism of action for compounds like 2-chloro-4-fluorophenyl acetate typically involves:
This mechanism is crucial in applications such as drug design, where modifications to the phenyl ring can significantly alter biological activity.
The physical properties of 2-chloro-4-fluorophenyl acetate include:
Chemical properties include:
2-Chloro-4-fluorophenyl acetate has several scientific applications:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4